molecular formula C18H20BrClO4 B5017249 2-bromo-4-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene

2-bromo-4-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene

Cat. No. B5017249
M. Wt: 415.7 g/mol
InChI Key: SRTLLOPXOJXCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-4-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in biomedical research. This compound is commonly referred to as BME-III and is a synthetic derivative of bisphenol A.

Mechanism of Action

The mechanism of action of BME-III is not fully understood. However, studies have shown that BME-III induces apoptosis in cancer cells by activating the caspase pathway. BME-III also inhibits the growth of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects
BME-III has been shown to have several biochemical and physiological effects. Studies have shown that BME-III can inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. BME-III also inhibits the expression of vascular endothelial growth factor (VEGF), a protein that promotes the growth of blood vessels.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BME-III in lab experiments is its potent anti-tumor activity against a variety of cancer cell lines. BME-III is also relatively easy to synthesize, making it an attractive compound for drug development. However, one of the limitations of using BME-III is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route of BME-III to minimize its toxicity.

Future Directions

There are several future directions for the research of BME-III. One of the major directions is to develop new drugs based on BME-III for the treatment of cancer. Studies are also needed to determine the optimal dosage and administration route of BME-III for maximum efficacy and minimal toxicity. Further studies are also needed to investigate the mechanism of action of BME-III and its potential applications in other areas of biomedical research.
Conclusion
In conclusion, BME-III is a synthetic derivative of bisphenol A that has gained significant attention in scientific research due to its potential applications in biomedical research. BME-III exhibits potent anti-tumor activity against a variety of cancer cell lines and has several biochemical and physiological effects. While further studies are needed to determine the optimal dosage and administration route of BME-III, it holds great promise for the development of new drugs for the treatment of cancer.

Synthesis Methods

The synthesis method of BME-III involves the reaction of bisphenol A with 2-bromo-4-chloro-1-nitrobenzene in the presence of potassium carbonate and copper powder. The reaction is carried out in dimethylformamide at 140°C for 12 hours. The resulting product is then reduced with sodium borohydride to obtain BME-III.

Scientific Research Applications

BME-III has been extensively studied for its potential applications in biomedical research. One of the major applications of BME-III is in the development of new drugs for the treatment of cancer. Studies have shown that BME-III exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

1-[2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClO4/c1-13-3-5-17(18(11-13)21-2)24-10-8-22-7-9-23-16-6-4-14(20)12-15(16)19/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTLLOPXOJXCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)Cl)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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